molecular formula C13H17N3O3 B14792448 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide

Cat. No.: B14792448
M. Wt: 263.29 g/mol
InChI Key: OSTWPHZYQKBOAG-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a cyclopropyl group, and a nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the nitrophenyl group: This step often involves nitration reactions, where a benzene ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted amides or other functionalized derivatives.

Scientific Research Applications

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide: Similar structure but with an acetamide backbone.

    2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]butanamide: Similar structure but with a butanamide backbone.

Uniqueness

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the nitrophenyl group offers potential for various chemical modifications and biological interactions.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide

InChI

InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3

InChI Key

OSTWPHZYQKBOAG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N

Origin of Product

United States

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